1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine
CAS No.: 1019579-89-5
Cat. No.: VC2622706
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019579-89-5 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-2,3-dihydroindol-5-amine |
| Standard InChI | InChI=1S/C11H16N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-3,8H,4-7,12H2,1H3 |
| Standard InChI Key | LGQKGYKWJIAFHX-UHFFFAOYSA-N |
| SMILES | COCCN1CCC2=C1C=CC(=C2)N |
| Canonical SMILES | COCCN1CCC2=C1C=CC(=C2)N |
Introduction
Chemical Identity and Structure
Basic Information
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is a substituted indoline (dihydroindole) compound. It is identified by the CAS Registry Number 1019579-89-5, which uniquely identifies this specific chemical entity in scientific and regulatory contexts . The compound features a 2,3-dihydroindole scaffold with two key substitutions: a 2-methoxyethyl group attached to the nitrogen atom at position 1, and an amine group at position 5 of the aromatic ring system.
Structural Classification
This molecule belongs to the broader class of indoline derivatives, which are characterized by a partially saturated indole skeleton. Structurally, it shares common features with other substituted indolines that have been explored for various pharmacological activities. The core dihydroindole structure appears in many natural products and biologically active compounds, indicating the potential significance of this molecular framework in medicinal chemistry . The compound can be classified chemically as a 2,3-dihydroindole (indoline) derivative, an aromatic amine, and an ether.
Physical and Chemical Properties
Molecular Properties
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine has distinct physical and chemical properties that can be understood based on its structure and related compounds. While specific experimental data for this exact compound is limited in the available literature, certain properties can be reasonably inferred from structurally similar compounds.
The molecular formula of the compound is C₁₁H₁₆N₂O with a calculated molecular weight that would be consistent with its structure. Based on similar indoline compounds, it would likely present as a solid at room temperature, with potential for crystallization under appropriate conditions .
Spectroscopic Characteristics
For structurally related indoline compounds, characteristic spectroscopic features have been documented. For instance, in the 1H NMR spectra of similar compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine, signals characteristic of the indoline ring are typically observed, along with distinct signals for the NH₂ and NH groups . The IR spectrum of similar compounds shows characteristic bands in the range of 3359-3012 cm⁻¹ for NH and NH₂ groups .
By extension, 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine would likely exhibit similar spectroscopic patterns, with additional signals corresponding to the methoxyethyl substituent. The amino group at position 5 would contribute to the compound's basic character and hydrogen-bonding capabilities.
Structural Analogs and Related Compounds
Comparison with Other Indole Derivatives
Several structurally related compounds appear in the chemical literature, each with distinct substitution patterns that influence their properties and potential applications:
This comparison highlights how subtle variations in substitution patterns can produce a diverse array of indole derivatives with potentially distinct chemical and biological properties.
Structure-Activity Relationships
Analytical Methods
Identification Techniques
Based on analytical approaches commonly used for similar compounds, 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine can likely be characterized using standard spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For similar compounds like (2,3-dihydro-1H-indol-5-ylmethyl)amine, ¹H and ¹³C NMR have been used to confirm structural details .
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Infrared (IR) spectroscopy: This would reveal characteristic absorption bands for the NH₂ group, typically in the 3300-3500 cm⁻¹ range .
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Mass spectrometry: High-resolution mass spectrometry would provide accurate mass determination, aiding in structural confirmation .
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